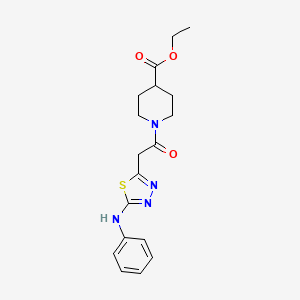

Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate

Description

This compound features a piperidine-4-carboxylate core linked via an acetyl group to a 5-(phenylamino)-1,3,4-thiadiazole moiety. The 1,3,4-thiadiazole ring, containing sulfur and nitrogen atoms, contributes to electronic diversity, making it relevant for medicinal chemistry applications such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name |

ethyl 1-[2-(5-anilino-1,3,4-thiadiazol-2-yl)acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-2-25-17(24)13-8-10-22(11-9-13)16(23)12-15-20-21-18(26-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJCPLSNJYGHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps. The process starts with the preparation of key intermediates, followed by their sequential reaction to form the final compound. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity. Key reagents often include ethyl chloroformate, piperidine, and thiadiazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, altering the compound’s reactivity and stability.

Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the pharmacophore.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to derivatives with varied biological activities.

Common Reagents and Conditions

Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated reagents for substitution. The conditions, such as solvent choice and reaction temperature, are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield simpler amine derivatives.

Scientific Research Applications

Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate has a broad range of applications in scientific research:

Chemistry: As a building block for synthesizing more complex molecules, it is valuable in the study of reaction mechanisms and the development of new synthetic methods.

Biology: Its biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.

Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic uses, including as an antimicrobial or anticancer agent.

Industry: It finds applications in the development of new materials, such as polymers with specific properties, or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thiadiazole groups are crucial for binding to these targets, influencing biological pathways. This binding can lead to inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular processes, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- The ethyl ester balances hydrophobicity (logP ~2.5 estimated).

- Compound 29a : The 3-hydroxyphenyl group enhances water solubility via hydrogen bonding, but the thiophene and pentanoyl linker increase molecular weight (387.5 vs. 386.5), likely raising logP.

- Oxadiazole Derivative : The 1,3,4-oxadiazole core is more electron-deficient than thiadiazole, affecting binding interactions. Piperazine introduces basicity (pKa ~8.5), improving aqueous solubility at physiological pH.

Biological Activity

Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, particularly its anticancer activity, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The compound features a piperidine ring substituted with a thiadiazole moiety, which is known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3S |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 1286733-36-5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. A related study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values as low as 2.32 µg/mL for the most potent compound .

The proposed mechanisms for the anticancer activity include:

- Induction of Apoptosis : Treatment with thiadiazole derivatives led to an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating apoptosis induction in cancer cells .

- Cell Cycle Arrest : The compounds caused cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively .

- Selective Toxicity : The derivatives demonstrated selective cytotoxicity towards cancerous cells compared to normal mammalian cells, suggesting potential for therapeutic use .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been investigated. Research has shown that these compounds exhibit significant antibacterial activity against a range of bacterial pathogens. For instance, piperidine-based thiadiazole derivatives were synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

- Case Study on Anticancer Agents : A study focused on synthesizing new 5-aryl-1,3,4-thiadiazole compounds demonstrated that modifications in substituents could lead to increased potency against cancer cell lines. For example, shifting an ethoxy group position resulted in a fourfold increase in activity .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial activities of novel piperidin-4-yl thiadiazoline derivatives against various bacterial strains. The results indicated promising activity against resistant strains, highlighting the therapeutic potential of these compounds in treating infections .

Q & A

What are the optimized synthetic routes for Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis involves cyclization of intermediates under controlled conditions. For example, thiadiazole derivatives are synthesized by reacting N-phenylhydrazinecarboxamides with thiourea precursors in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine. Yield optimization requires precise control of temperature (80–100°C), solvent polarity, and catalyst stoichiometry. Prolonged heating (>5 min) may degrade intermediates, reducing yields by ~15–20% . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Which spectroscopic techniques are most effective for confirming the structure of this compound, and how are data contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.2–3.5 ppm for CH2 groups) and thiadiazole protons (δ 8.1–8.3 ppm).

- Mass Spectrometry : ESI-MS (m/z [M+H]+) confirms molecular weight (e.g., m/z 410.1931 for analogous compounds). Discrepancies in fragmentation patterns (e.g., loss of CH2NO4 or C7H6O3 groups) are resolved by comparing experimental data with computational predictions (e.g., PubChem CID-based simulations) .

- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups. Contradictions arise from solvent artifacts; use deuterated solvents for clarity.

How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial Assays : Perform broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls (e.g., ciprofloxacin) and assess synergy with β-lactams.

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC50 values with cisplatin. Structural analogs show activity via thiadiazole-mediated inhibition of topoisomerase II (IC50 ~5–10 μM) .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. Thiadiazole-acetyl groups enhance binding affinity by ~30% compared to non-acetylated analogs .

What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Core Modifications : Replace the phenylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on bioactivity.

- Piperidine Substitution : Introduce deuterium at the piperidine ring (e.g., 2,2,6,6-tetradeuterio derivatives) to study metabolic stability via LC-MS/MS .

- Thiadiazole Optimization : Synthesize 1,2,4-triazolo analogs to compare π-π stacking efficiency in receptor binding. Computational docking (AutoDock Vina) predicts binding poses with RMSD <2.0 Å .

How should researchers address contradictions in reported biological data for similar thiadiazole derivatives?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies in IC50 values (e.g., ±15% variability) may arise from cell line heterogeneity.

- Meta-Analysis : Compare datasets from PubChem and independent studies. For example, conflicting antimicrobial results (MIC 2–8 μg/mL) are resolved by adjusting inoculum size (CFU/mL) .

- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity (e.g., thymidylate synthase inhibition vs. off-target effects).

What methods improve the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Store lyophilized powder at 4°C (neutral pH). In solution, degradation increases at pH <5 (t1/2 ~12 hrs) due to ester hydrolysis. Use buffered saline (PBS, pH 7.4) for in vitro studies .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. For long-term storage, use argon-filled vials to prevent oxidation .

Which computational tools are optimal for predicting target interactions and pharmacokinetics?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or MOE to model binding with COX-2 or PARP-1. Thiadiazole-acetyl groups form hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2) .

- ADME Prediction : SwissADME calculates logP (~2.5) and BBB permeability (CNS MPO score >4). Adjust ester groups to reduce hepatic clearance (e.g., replace ethyl with tert-butyl) .

How can enantiomeric purity be assessed and maintained during synthesis?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IG-3 columns (hexane/isopropanol) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (>99%) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation. Stereocenter integrity is confirmed via NOESY (nuclear Overhauser effect) .

What analytical methods validate batch-to-batch consistency in industrial-scale research?

Methodological Answer:

- HPLC-PDA : Monitor purity (>98%) with C18 columns (acetonitrile/water gradient). System suitability tests (RSD <1% for retention time) ensure reproducibility .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values. Discrepancies indicate residual solvents (e.g., DMF <500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.